molecular formula C20H25NO2 B6118958 [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol

[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B6118958
M. Wt: 311.4 g/mol
InChI Key: IHZUBCQZYLSFIX-UHFFFAOYSA-N
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Description

[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a phenylmethoxyphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethoxyphenyl Group: This step involves the reaction of the piperidine derivative with a phenylmethoxyphenyl halide under basic conditions.

    Addition of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents such as sodium borohydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the methanol group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

    [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-4-yl]methanol: Similar structure but with a different substitution pattern on the piperidine ring.

    [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol: Another isomer with the methanol group at a different position.

Uniqueness: [1-[(4-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers.

Properties

IUPAC Name

[1-[(4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-19-7-4-12-21(14-19)13-17-8-10-20(11-9-17)23-16-18-5-2-1-3-6-18/h1-3,5-6,8-11,19,22H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZUBCQZYLSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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